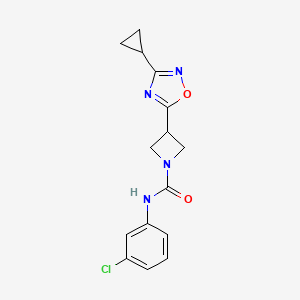

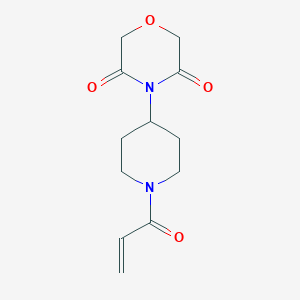

![molecular formula C26H21N3OS B2879979 2-((4-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034357-26-9](/img/structure/B2879979.png)

2-((4-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been studied for their diverse biological activities . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrimidinamine derivatives are often designed and synthesized using a template according to the principle of bioisosterism .Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrimidine core, which can be substituted with various functional groups to create a wide range of derivatives .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied, depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, the melting point and molecular weight of a similar compound, ethyl 6-(5-((4-methoxybenzyl)carbamoyl)pyrimidin-2-yl)nicotinate, were reported as 218-219 °C and 244.355 Da respectively .Aplicaciones Científicas De Investigación

2-((4-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has shown potential therapeutic applications in various preclinical studies. It has been reported to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis.

Mecanismo De Acción

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes such as inflammation and stress responses .

Mode of Action

The compound interacts with its targets, leading to the inhibition of ER stress and apoptosis , as well as the NF-kB inflammatory pathway . This interaction results in significant anti-neuroinflammatory properties, as evidenced by the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in the production of inflammatory markers such as NO and TNF-α . Additionally, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Pharmacokinetics

Similar compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The compound’s action results in promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, it inhibits the production of inflammatory markers such as NO and TNF-α in LPS-stimulated human microglia cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 2-((4-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is its potent antitumor activity. The compound has shown promising results in various preclinical studies, and its mechanism of action makes it a potential candidate for cancer therapy. However, the compound has some limitations for lab experiments. It is relatively expensive to synthesize, and its solubility in aqueous solutions is limited, which may affect its efficacy in in vivo studies.

Direcciones Futuras

There are several future directions for the research on 2-((4-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. One potential direction is to investigate its efficacy in combination with other anticancer agents. The compound has been shown to synergize with various chemotherapeutic agents, such as doxorubicin and cisplatin, which may enhance its antitumor activity. Another direction is to explore its potential therapeutic applications in other diseases, such as inflammatory disorders and autoimmune diseases, where protein kinases play a crucial role in disease pathogenesis. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to optimize its pharmacological properties for clinical use.

Conclusion:

In conclusion, this compound is a novel compound with potential therapeutic applications in cancer therapy. The compound has shown potent antitumor activity and has a unique mechanism of action that makes it a potential candidate for combination therapy with other anticancer agents. However, further studies are needed to optimize its pharmacological properties and to explore its potential therapeutic applications in other diseases.

Métodos De Síntesis

The synthesis of 2-((4-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves the reaction of 4-methylbenzyl thiol with 3,7-diphenylpyrrolo[3,2-d]pyrimidin-4(5H)-one in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The yield of this reaction is relatively high, and the compound can be purified using standard chromatographic techniques.

Propiedades

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3OS/c1-18-12-14-19(15-13-18)17-31-26-28-23-22(20-8-4-2-5-9-20)16-27-24(23)25(30)29(26)21-10-6-3-7-11-21/h2-16,27H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQHYQZQSKBTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

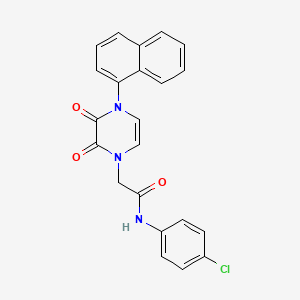

![tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2879896.png)

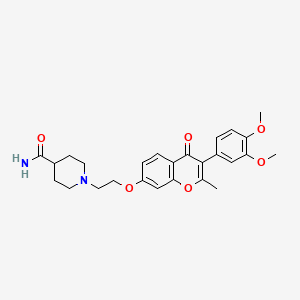

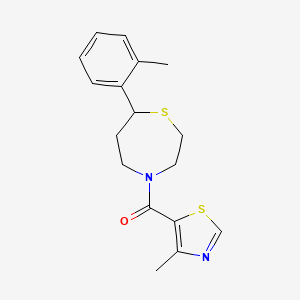

![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2879899.png)

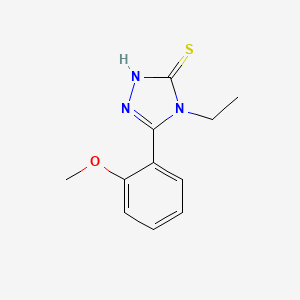

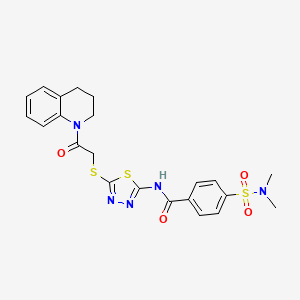

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879905.png)

![6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2879909.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879914.png)

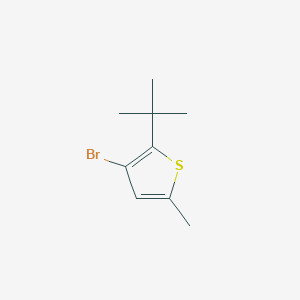

![N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2879917.png)